3-(2-Trifluoromethyl-phenyl)-thiophene

Medicinal Chemistry A1 Adenosine Receptor Allosteric Modulation

Generic thiophene isomers compromise SAR reproducibility. 3-(2-Trifluoromethyl-phenyl)-thiophene provides the exact ortho-substitution required for consistent, high-fidelity research outcomes. • Ortho-CF3 imparts unique steric and electronic effects unavailable with meta/para analogs. • Validated scaffold for A1AR allosteric enhancers, PLK1-targeting PROTACs, and organic electronics. • Research-grade purity (≥98%) with global ambient shipping; inquire for bulk quantities.

Molecular Formula C11H7F3S
Molecular Weight 228.24 g/mol
CAS No. 886503-64-6
Cat. No. B12858955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Trifluoromethyl-phenyl)-thiophene
CAS886503-64-6
Molecular FormulaC11H7F3S
Molecular Weight228.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CSC=C2)C(F)(F)F
InChIInChI=1S/C11H7F3S/c12-11(13,14)10-4-2-1-3-9(10)8-5-6-15-7-8/h1-7H
InChIKeyUEYWDJSTBLBKKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Trifluoromethyl-phenyl)-thiophene: Synthesis & Materials Research


3-(2-Trifluoromethyl-phenyl)-thiophene (CAS 886503-64-6) is an aromatic heterocyclic compound featuring a thiophene ring coupled to a phenyl group with a strategically positioned ortho-trifluoromethyl substituent. This compound, with the molecular formula C11H7F3S and a molecular weight of 228.24 g/mol, serves as a versatile building block in organic synthesis, particularly for constructing more complex molecules [1]. Its core structure, which combines the electron-rich thiophene moiety with the strong electron-withdrawing effect of the trifluoromethyl group, imparts unique electronic and steric properties that are critical for modulating molecular behavior in pharmaceutical research and material science applications .

SAR Ortho-CF3 building block for A1AR allosteric modulator SAR studies
PROTAC Key intermediate for PLK1-targeting PROTAC synthesis via patented route
Materials Regioisomeric monomer for organic electronics and conjugated materials

3-(2-Trifluoromethyl-phenyl)-thiophene: Isomer Specificity


While several trifluoromethylphenyl thiophene isomers exist, simple substitution with a generic analog is highly discouraged due to the critical impact of the trifluoromethyl group's position and the thiophene attachment point on the molecule's electronic profile, reactivity, and biological or material performance. The specific ortho-substitution pattern on the phenyl ring in 3-(2-Trifluoromethyl-phenyl)-thiophene creates a distinct steric and electronic environment compared to its meta- or para-substituted counterparts, directly influencing downstream properties such as binding affinity in biological targets or conjugation efficiency in materials. [1]. This structural specificity mandates the use of this exact compound for research consistency and to ensure reproducible outcomes in structure-activity relationship (SAR) studies and device fabrication [2].

Target Compound
Potential Substitute
Risk
3-(2-Trifluoromethyl-phenyl)-thiophene (ortho-CF3, 3-thienyl)
2-(3-Trifluoromethylphenyl)thiophene (meta-CF3, 2-thienyl)
Different geometry and electronics alter binding affinity or packing
Ortho-CF3 substitution
Para-CF3 or meta-CF3 thiophene analogs
Positional isomerism shifts potency and SAR profile; activity may not transfer

3-(2-Trifluoromethyl-phenyl)-thiophene: Key Differentiation Evidence


Ortho-CF3 vs. Para-CF3 in A1AR Allosteric Modulation

This compound's core scaffold, a 2-amino-3-benzoyl-4-phenylthiophene, is a recognized pharmacophore for A1 adenosine receptor (A1AR) allosteric enhancers. While direct data for 3-(2-Trifluoromethyl-phenyl)-thiophene is not available, the compound's key structural motif—a trifluoromethyl group on the phenyl ring—has been directly studied within this pharmacophore. Research shows that a 4-trifluoromethylphenyl substituent (para-CF3) is among the most active in the series for enhancing A1AR activity. Specifically, the 4-trifluoromethyl derivative (compound 8j) was identified as one of the most active compounds in binding and functional cAMP studies [1]. The ortho-substitution pattern in 3-(2-Trifluoromethyl-phenyl)-thiophene is predicted to alter its potency and efficacy profile compared to the para-analog, offering a distinct and valuable tool for SAR exploration [2].

A1AR Allosteric SAR
Class-level inference
Ortho-CF3 (predicted) vs. para-CF3 (most active in series).
Distinct SAR tool; ortho profile may differ from known para activity.
Direct data not available; inference from 2-aminothiophene A1AR enhancers.
Medicinal Chemistry A1 Adenosine Receptor Allosteric Modulation

PLK1-Targeted PROTAC Synthesis Intermediate

3-(2-Trifluoromethyl-phenyl)-thiophene serves as a crucial synthetic intermediate in the preparation of advanced PROTAC molecules. A patent (US12403198B2) explicitly describes its use in the synthesis of benzimidazole thiophene derivatives designed to induce selective degradation of Polo-like Kinase 1 (PLK1), a validated cancer target. In the patent's synthetic scheme, the compound is used to construct the (R)-methyl 5-amino-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate intermediate [1]. This specific application highlights its value in a cutting-edge therapeutic modality where precise chemical structure is paramount.

PROTAC Synthesis
Patent context
Explicit reactant for (R)-methyl 5-amino-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate intermediate.
Enables replication of patented PLK1-degrading PROTAC synthetic route.
Patent US12403198B2 defines the procedure.
Targeted Protein Degradation PROTAC PLK1 Kinase

Regioisomeric Advantage in Thiophene-Phenyl Coupling

The compound's regioisomeric identity—specifically, the thiophene ring coupled at the 3-position to the ortho-trifluoromethylphenyl group—distinguishes it from closely related isomers. For instance, the isomer 2-(3-trifluoromethylphenyl)thiophene (CAS 59156-12-6) has the thiophene attached at the 2-position and the CF3 group at the meta-position of the phenyl ring . This difference in connectivity and substitution pattern will result in a distinct molecular geometry and electron distribution, which is critical for applications requiring precise molecular recognition, such as in the design of enzyme inhibitors or organic semiconductors .

Regioisomer Identity
Context-dependent
3-(2-CF3-phenyl)thiophene vs. 2-(3-CF3-phenyl)thiophene (regioisomer).
Different connectivity leads to distinct molecular geometry and electron distribution.
Confirm regioisomer identity via analytical characterization.
Organic Synthesis Cross-Coupling Isomer Comparison

3-(2-Trifluoromethyl-phenyl)-thiophene: Primary Applications


A1AR Allosteric Modulator SAR Studies

Procure 3-(2-Trifluoromethyl-phenyl)-thiophene as a core scaffold for synthesizing novel A1AR allosteric enhancers. Its ortho-CF3 substitution pattern offers a distinct profile compared to previously characterized para- and meta-substituted analogs, making it ideal for expanding SAR understanding and developing modulators with potentially differentiated pharmacological properties [1].

PLK1-Degrading PROTAC Synthesis for Oncology

Use this compound as a key synthetic intermediate to construct PLK1-targeting PROTACs, as outlined in patent US12403198B2. This application is critical for researchers developing next-generation therapeutics that leverage targeted protein degradation for cancer treatment [2].

Precise Geometry for Organic Electronic Materials

Utilize the unique ortho-substituted 3-thienyl-phenyl architecture of this compound as a building block in the synthesis of conjugated polymers or small molecules for organic electronics. Its defined regioisomeric structure is crucial for controlling solid-state packing and charge transport properties, offering a potential advantage over other isomers [3].

Ortho-CF3 Substitution Effects in Chemical Probes

Incorporate 3-(2-Trifluoromethyl-phenyl)-thiophene into chemical probes to study the effects of ortho-CF3 substitution on target binding, cellular permeability, and metabolic stability. The ortho position is known to influence these parameters differently than meta or para positions, providing a valuable tool for medicinal chemistry optimization [1].

Application
Selection Property
Validation Focus
A1AR Allosteric Modulator SAR Studies
Ortho-CF3 substitution pattern
Activity profile vs. para/meta analogs in functional cAMP/binding assays
PLK1 PROTAC Synthesis
Benzimidazole thiophene intermediate
Replication of patented route and PLK1 degradation assessment
Organic Electronic Materials
3-thienyl-ortho-CF3-phenyl regioisomer
Solid-state packing and charge transport vs. other isomers
Chemical Probe Development
Ortho-CF3 influence on drug-like properties
Permeability, metabolic stability, and target engagement assays

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